molecular formula C3HF2N2+ B14210067 3,3-Difluoropropadiene-1-diazonium CAS No. 918108-30-2

3,3-Difluoropropadiene-1-diazonium

Cat. No.: B14210067
CAS No.: 918108-30-2
M. Wt: 103.05 g/mol
InChI Key: NKTOCSBBFBTCSU-UHFFFAOYSA-N
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Description

3,3-Difluoropropadiene-1-diazonium is a diazonium compound characterized by the presence of two fluorine atoms attached to a propadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of aryl derivatives through diazotization reactions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3,3-Difluoropropadiene-1-diazonium typically involves the diazotization of 3,3-difluoropropadiene. This process can be carried out using nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid. The reaction is highly exothermic and requires careful temperature control, usually close to 0°C, to prevent decomposition of the diazonium intermediate .

In industrial settings, continuous-flow methodologies have been developed to improve the safety and efficiency of diazonium salt synthesis. These methods allow for better temperature control and mixing, reducing the risk of side reactions and decomposition .

Chemical Reactions Analysis

3,3-Difluoropropadiene-1-diazonium undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed depend on the specific nucleophile used in the substitution reaction .

Scientific Research Applications

3,3-Difluoropropadiene-1-diazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoropropadiene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution, where the diazonium group is replaced by a nucleophile. The reactivity of the diazonium ion is attributed to the presence of the N≡N triple bond, which is a good leaving group .

Comparison with Similar Compounds

3,3-Difluoropropadiene-1-diazonium can be compared with other diazonium compounds, such as:

The uniqueness of this compound lies in its combination of a diazonium group with a difluoropropadiene backbone, offering distinct reactivity and applications.

Properties

CAS No.

918108-30-2

Molecular Formula

C3HF2N2+

Molecular Weight

103.05 g/mol

InChI

InChI=1S/C3HF2N2/c4-3(5)1-2-7-6/h2H/q+1

InChI Key

NKTOCSBBFBTCSU-UHFFFAOYSA-N

Canonical SMILES

C(=C=C(F)F)[N+]#N

Origin of Product

United States

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